Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester
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Overview
Description
Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester is a complex organic compound that features a thiocyanate group, a bromophenyl group, and an aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester typically involves the reaction of thiocyanic acid with a suitable aziridine derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include thiocyanic acid, aziridine derivatives, and bromophenyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of bromophenyl derivatives.
Scientific Research Applications
Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these molecules, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester
- Thiocyanic acid, [1-[(2-fluorophenyl)methyl]-2-aziridinyl]methyl ester
- Thiocyanic acid, [1-[(2-iodophenyl)methyl]-2-aziridinyl]methyl ester
Uniqueness
Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester is unique due to the presence of the bromophenyl group, which imparts specific chemical properties such as reactivity and stability. This makes it distinct from other similar compounds that may have different halogen substituents.
Properties
CAS No. |
832724-81-9 |
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Molecular Formula |
C11H11BrN2S |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
[1-[(2-bromophenyl)methyl]aziridin-2-yl]methyl thiocyanate |
InChI |
InChI=1S/C11H11BrN2S/c12-11-4-2-1-3-9(11)5-14-6-10(14)7-15-8-13/h1-4,10H,5-7H2 |
InChI Key |
UTKNXYKBUQIBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2Br)CSC#N |
Origin of Product |
United States |
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